molecular formula C17H17N3O B3007854 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea CAS No. 32585-51-6

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea

Cat. No. B3007854
CAS RN: 32585-51-6
M. Wt: 279.343
InChI Key: ZGQABPLJNQKODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea, also known as SU6656, is a synthetic compound that has been extensively studied for its potential use as a research tool in various fields of science. It is a selective inhibitor of Src family kinases, which play a crucial role in cell signaling and are involved in the regulation of various cellular processes.

Scientific Research Applications

Pharmacological Synthesis

This compound is utilized in the synthesis of various pharmacological agents. The indole moiety is a common structure in many natural and synthetic drugs, and its incorporation into new compounds can lead to the development of medications with potential analgesic, anti-inflammatory, and antipyretic properties .

Neurotransmitter Modulation

Indole-based compounds are known to affect neurotransmitter systems. This particular compound may be involved in the modulation of serotonin or melatonin pathways, which are crucial in regulating mood, sleep, and circadian rhythms .

Anti-inflammatory Applications

The structure of this compound suggests potential anti-inflammatory activity. It could be used in research focused on treating inflammatory diseases such as rheumatoid arthritis, leveraging its ability to inhibit cyclooxygenase enzymes .

Antiviral Research

There is evidence to suggest that indole derivatives can exhibit antiviral properties. This compound may be part of studies aiming to develop treatments for viral infections, including those caused by coronaviruses .

Cancer Research

Indole compounds often play a role in cancer research due to their ability to interact with various biological pathways. This compound might be studied for its potential use in cancer prevention or therapy, possibly through mechanisms involving cell cycle regulation or apoptosis .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies, which are essential in drug design. It could be used to simulate interactions with biological targets to predict binding affinities and activity profiles .

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h1-9,12,19H,10-11H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQABPLJNQKODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea

Synthesis routes and methods

Procedure details

Tryptamine (1.04 g, 6.5 mmol) was dissolved in a mixture of acetone (20 ml) and triethylamine (1 ml) under a nitrogen atmosphere. Phenyl isocyanate (852 mg, 7.15 mmol, 0.78 ml) was swiftly added dropwise at 0° C. and the mixture was then subsequently stirred for 2 h, while cooling with ice, and at RT overnight. A subsequent TLC in chloroform/methanol 20:1 showed only small amounts still of tryptamine. The mixture was concentrated i. vac. The residue obtained was purified by flash chromatography with 100 g of silica gel and chloroform/methanol 50:1→9:1.
Quantity
1.04 g
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reactant
Reaction Step One
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20 mL
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solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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